molecular formula C28H37N3O3 B2954528 GLP-1 拮抗剂 CAS No. 475466-57-0

GLP-1 拮抗剂

货号 B2954528
CAS 编号: 475466-57-0
分子量: 463.622
InChI 键: BFYLULHOYZNWPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GLP-1 antagonist is a peptide that is used in scientific research to study the effects of glucagon-like peptide-1 (GLP-1) on the body. GLP-1 is a hormone that is released in response to food intake and helps to regulate blood sugar levels. GLP-1 agonists, which are drugs that mimic the effects of GLP-1, are currently used to treat type 2 diabetes. However, GLP-1 antagonists are used in research to better understand the role of GLP-1 in the body and to develop new treatments for diabetes and other metabolic disorders.

科学研究应用

心脏保护

GLP-1 因刺激胰岛素分泌而闻名,已被发现可以保护心脏免受缺血/再灌注损伤。这种保护是通过激活促存活信号通路(如磷酸肌醇 3 激酶和丝裂原活化蛋白激酶)实现的,这些通路有助于减少心肌梗塞和心肌损伤 (Bose 等人,2005).

代谢和体重控制

一种新型的人源 GLP-1 受体拮抗剂已显示出显着增加肥胖小鼠的食物摄入量和体重,证明了内源性 GLP-1 在哺乳动物能量平衡中的关键作用 (Patterson 等人,2011).

增强心脏 L 型 Ca2+ 电流

GLP-1 通过 cAMP 依赖性蛋白激酶 A 机制增强心脏电压门控 L 型 Ca2+ 电流,提示了治疗功能障碍心脏的潜在治疗意义 (Xiao 等人,2011).

GLP-1R 的新型抗体开发

为 GLP-1R 开发了一种用于体内使用的单克隆拮抗抗体,这导致人们更好地理解了 GLP1R 信号传导的生理重要性,尤其是在胰腺外组织中 (Biggs 等人,2017).

疼痛过敏抑制

GLP-1 受体在脊髓背角的信号传导在抑制疼痛过敏中起着至关重要的作用,提示了其在疼痛管理中的治疗潜力 (Gong 等人,2014).

神经保护作用

GLP-1 激动剂在帕金森病和其他神经退行性疾病的实验模型中显示出潜在的神经保护作用,为这些疾病指明了一条新的治疗途径 (Athauda & Foltynie, 2016).

心肌梗塞中的细胞保护途径

GLP-1R 激动剂(如利拉鲁肽)激活细胞保护途径,改善小鼠心肌梗塞后的预后和存活率,提示了它们在心脏保护策略中的潜在用途 (Noyan-Ashraf 等人,2009).

抑制摄食和葡萄糖耐量

内源性 GLP-1 作用于室旁核以抑制摄食,这可能对肥胖和相关代谢紊乱的治疗产生影响 (Katsurada 等人,2014).

安全和危害

  • Cardiovascular Safety : Recent studies have explored cardiovascular outcomes with GLP-1 antagonists .

属性

IUPAC Name

N-[[4,5-dimethyl-1-[(2-methylphenyl)methyl]imidazol-2-yl]methyl]-2,4-dimethoxy-N-(3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O3/c1-19(2)14-15-30(28(32)25-13-12-24(33-6)16-26(25)34-7)18-27-29-21(4)22(5)31(27)17-23-11-9-8-10-20(23)3/h8-13,16,19H,14-15,17-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYLULHOYZNWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=C2CN(CCC(C)C)C(=O)C3=C(C=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GLP-1 antagonist

Citations

For This Compound
751
Citations
S Chakraborty, M Halland, D Burton… - The Journal of …, 2019 - academic.oup.com
… enteral lipid infusion were borderline increased but not reduced by a GLP-1 antagonist. … during a GE study in DM, a GLP-1 antagonist reduces the severity of symptoms during enteral …
Number of citations: 15 academic.oup.com
CC Tseng, XY Zhang, MM Wolfe - American Journal of …, 1999 - journals.physiology.org
… , failed to confirm these findings (20), and the present studies demonstrating that the GIP antagonist exhibited more profound inhibition of insulin secretion than the GLP-1 antagonist are …
Number of citations: 116 journals.physiology.org
F Kolligs, HC Fehmann, R Göke, B Göke - Diabetes, 1995 - Am Diabetes Assoc
… used the recently discovered GLP-1 antagonist exendin (9-39… that preinjection of the GLP-1 antagonist leaves the insulin re… a GLP-1 antagonist under in vivo conditions. Injection of the …
Number of citations: 270 diabetesjournals.org
M Tang-Christensen, PJ Larsen… - American Journal …, 1996 - journals.physiology.org
… Moreover, the GLP-1 effect was abolished by coinjection of the GLP- 1 antagonist exendin-( g-39), providing evidence for the specificity of the GLP-l-induced inhibition of thirst. …
Number of citations: 777 journals.physiology.org
B Jones - British Journal of Pharmacology, 2022 - Wiley Online Library
… This possibility has not been fully explored, although it is notable that the GLP-1 antagonist exendin(9–39), which does not induce GLP-1 receptor internalisation, can also enter the …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
J Schirra, B Göke - Regulatory peptides, 2005 - Elsevier
… duodenum to circumvent gastric emptying with and without the GLP-1 antagonist [41]. By this experiment, … On the other hand, when employing the GLP-1 antagonist in vivo the net effect …
Number of citations: 177 www.sciencedirect.com
C Montrose-Rafizadeh, H Yang, BD Rodgers… - Journal of Biological …, 1997 - ASBMB
… ), this aspartate substitution in Ex2 did not modify the binding affinity, but converted the peptide to a strong GLP-1 antagonist. Our data suggest that in addition to the GLP-1 molecule, in …
Number of citations: 216 www.jbc.org
B Ahrén - Bioessays, 1998 - Wiley Online Library
… a recent study showed that already at the time of exocytosis, GLP-1 is metabolized by removal of the two N-terminal amino acids, yielding GLP-19–36amide, which is a GLP-1 antagonist…
Number of citations: 222 onlinelibrary.wiley.com
J Schirra, K Sturm, P Leicht, R Arnold… - The Journal of …, 1998 - Am Soc Clin Investig
… These data indicate that in humans, ex(939)NH2 is a potent GLP-1 antagonist without any agonistic properties. The pancreatic A cell is under a tonic inhibitory control of GLP-1. At …
Number of citations: 330 www.jci.org
W Gu, KA Winters, AS Motani… - American Journal …, 2010 - journals.physiology.org
… In addition, the GLP-1 antagonist Ex-(9–39) failed to completely abolish the efficacy of GCGR mAb treatment during ipGTT (Fig. 2A). It is documented that in type 2 diabetes the relative …
Number of citations: 63 journals.physiology.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。